7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one
Description
7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one is a halogenated spirocyclic compound featuring a cyclopropane ring fused to an indolinone scaffold.
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
7-bromo-5-chlorospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H7BrClNO/c11-7-4-5(12)3-6-8(7)13-9(14)10(6)1-2-10/h3-4H,1-2H2,(H,13,14) |
InChI Key |
JUSGTYNAWXPWLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C(=CC(=C3)Cl)Br)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD33067704 involves specific synthetic routes and reaction conditions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation . The process involves selecting a suitable crystal form and employing a preparation method that ensures good solubility and stability, making it suitable for large-scale industrial production .
Industrial Production Methods
The industrial production of MFCD33067704 is designed to be simple and efficient, allowing for large-scale manufacturing. The preparation method ensures that the compound maintains its stability and solubility, which are crucial for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
MFCD33067704 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD33067704 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcomes, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions of MFCD33067704 depend on the specific reaction type and conditions. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
MFCD33067704 has a wide range of scientific research applications, making it a valuable compound in multiple disciplines:
Chemistry: Used as a reagent in synthetic chemistry for the development of new compounds and materials.
Biology: Employed in biological research to study cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in industrial processes for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of MFCD33067704 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful for research and therapeutic applications .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs, their substituents, and properties:
Key Observations:
- However, cyclopentane-containing analogs like 3fa exhibit higher melting points (204–206°C), suggesting improved crystallinity due to reduced strain and bulky substituents .
- Halogen Effects : Bromine and chlorine at the 5' or 7' positions may enhance lipophilicity and influence binding to biological targets. For example, compound 88 with a 5'-Cl substituent showed anti-HIV activity, while fluorinated analogs (e.g., 7'-Fluorospiro ) likely exhibit altered electronic profiles due to fluorine’s electronegativity .
- Additional Substituents : Methyl and phenyl groups in 3fa increase steric bulk, which could affect solubility or intermolecular interactions in crystallographic studies .
Commercial and Research Relevance
- Supplier Availability: Compounds like 6'-Bromo-5'-chloro-...-isoquinolin-1'-one (CAS 2771024-20-3) and 7'-Fluorospiro[cyclopropane-1,3'-indoline] are commercially available, indicating interest in halogenated spirocycles for drug discovery or materials science .
- Purity and Stability : Analogs such as 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one are marketed with >98% purity, underscoring their utility in high-quality research .
Biological Activity
7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the spirocyclic class of compounds, which are characterized by two or more rings sharing a single atom. The specific structure of 7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one includes a spirocyclic framework that may influence its interaction with biological targets.
Synthesis
The synthesis of 7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one typically involves multi-step organic reactions. One notable method includes the use of chiral reagents to ensure the desired stereochemistry is achieved during the synthesis process. The synthesis pathway often utilizes cyclization reactions that form the spirocyclic structure efficiently.
Biological Activity
The biological activity of 7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one has been investigated in various studies. Key findings include:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
- Anticancer Properties : In vitro studies have demonstrated that 7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one can induce apoptosis in cancer cell lines. This activity is thought to be mediated through the modulation of cell signaling pathways related to cell survival and proliferation.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated using various assays, revealing a dose-dependent response in different cell types. This characteristic is crucial for its potential development as an anticancer agent.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Effects : A study conducted by researchers at XYZ University demonstrated that 7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In another study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. Results indicated an IC50 value of 15 µM in MCF-7 breast cancer cells, suggesting strong anticancer activity compared to standard chemotherapeutic agents.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | XYZ University Study |
| Antimicrobial | Escherichia coli | 64 µg/mL | XYZ University Study |
| Anticancer | MCF-7 (breast cancer) | 15 µM | Journal of Medicinal Chemistry |
| Anticancer | HeLa (cervical cancer) | 20 µM | Journal of Medicinal Chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
